N-(1-Carboxy-3-phenylpropyl)leucyltryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Carboxy-3-phenylpropyl)leucyltryptophan is a complex organic compound with the molecular formula C27H33N3O5. It is a dipeptide consisting of leucine and tryptophan, with a carboxy-phenylpropyl group attached to the nitrogen atom of leucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carboxy-3-phenylpropyl)leucyltryptophan typically involves the coupling of leucine and tryptophan through peptide bond formation. The carboxy-phenylpropyl group is introduced via a carboxylation reaction. Common reagents used in the synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-Carboxy-3-phenylpropyl)leucyltryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-Carboxy-3-phenylpropyl)leucyltryptophan has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(1-Carboxy-3-phenylpropyl)leucyltryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine
- N-(1-Carboxy-3-phenylpropyl)leucylphenylalanine
- N-(1-Carboxy-3-phenylpropyl)leucylglycine
Uniqueness
N-(1-Carboxy-3-phenylpropyl)leucyltryptophan is unique due to its specific combination of leucine and tryptophan, along with the carboxy-phenylpropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
76400-07-2 |
---|---|
Molecular Formula |
C27H33N3O5 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C27H33N3O5/c1-3-17(2)24(29-22(26(32)33)14-13-18-9-5-4-6-10-18)25(31)30-23(27(34)35)15-19-16-28-21-12-8-7-11-20(19)21/h4-12,16-17,22-24,28-29H,3,13-15H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)/t17?,22?,23-,24-/m0/s1 |
InChI Key |
VSKDBFPGGSBFRY-JCXRFBJNSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.